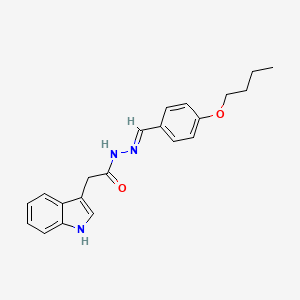

![molecular formula C18H17N3O4 B5537006 4-硝基苄基[2-(1H-吲哚-3-基)乙基]氨基甲酸酯](/img/structure/B5537006.png)

4-硝基苄基[2-(1H-吲哚-3-基)乙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

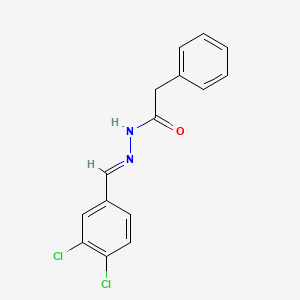

4-Nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate is a chemical compound that combines the structural motifs of nitrobenzyl and indole with a carbamate linker. Such compounds are of interest in various fields, including materials science and pharmaceuticals, due to their unique chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of compounds related to 4-nitrobenzyl carbamates often involves multi-step reactions that can include the formation of chloroformate from 4-nitrobenzyl alcohol, followed by reaction with appropriate amines or phenols and subsequent coupling reactions. For instance, Hay et al. (1999) detailed the synthesis of a series of 4-nitrobenzyl carbamate derivatives through a method involving chloroformate formation and coupling with N,N-dimethylaminoethylamine (Hay et al., 1999).

Molecular Structure Analysis

The molecular structure of nitrobenzyl carbamates, including the specific arrangement of atoms and functional groups, can significantly influence their physical and chemical properties. X-ray diffraction is a common technique used for structural characterization, revealing details such as crystal forms and non-centrosymmetric structures in related compounds (Kato et al., 1997).

Chemical Reactions and Properties

Nitrobenzyl carbamates participate in various chemical reactions, including reductively-initiated fragmentation, which is of interest in the context of bioreductive drugs. The rate of fragmentation can be influenced by substituents on the benzyl ring, with electron-donating groups accelerating the process (Hay et al., 1999). Moreover, the reactivity of these compounds can be exploited in the synthesis of nonlinear optical materials and in studies of substituent effects on kinetic processes.

科学研究应用

生物还原前药开发

4-硝基苄基氨基甲酸酯作为生物还原前药的触发剂被研究,重点在于提高缺氧条件下药物活化的效率。这些化合物的还原引发碎片化对于在靶向治疗中释放毒性剂至关重要。Hay 等人 (1999 年) 的研究探讨了取代基对碎片化动力学的影响,表明通过结构修饰有望优化前药设计 (Hay 等人,1999 年)。

聚合物和材料科学应用

与 4-硝基苄基结构相关的邻硝基苄基基团经常用于设计光敏聚合物,从而在光照射下实现受控降解或性质改变。这使得它们在为各种应用(包括生物医学设备和环境敏感系统)创造响应性材料方面很有价值。Zhao 等人 (2012 年) 讨论了邻硝基苄基衍生物在聚合物化学中的广泛潜力,强调了它们在开发光降解水凝胶和光裂解生物偶联物中的作用 (Zhao 等人,2012 年)。

荧光和热响应聚合物

4-硝基苄基衍生物还用于合成具有可调性质的荧光热响应聚合物。这些材料在智能涂层、传感器和药物输送系统中具有应用。Lessard 等人 (2012 年) 对低聚(乙二醇)甲基丙烯酸酯共聚物的研究表明,这些化合物如何有助于创造具有特定热学和光学特性的材料 (Lessard 等人,2012 年)。

先进有机合成技术

4-硝基苄基氨基甲酸酯的化学柔性使得有机化学中出现了新的合成途径。例如,Nishiyama 等人 (2004 年) 描述了一种硒催化方法,用于将 2-硝基苄醇转化为 1,4-二氢-2H-3,1-苯并噁嗪-2-酮,展示了 4-硝基苄基衍生物在促进复杂分子转化中的作用 (Nishiyama 等人,2004 年)。

属性

IUPAC Name |

(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-18(25-12-13-5-7-15(8-6-13)21(23)24)19-10-9-14-11-20-17-4-2-1-3-16(14)17/h1-8,11,20H,9-10,12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFKKATUXMVCSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-nitrophenyl)methyl N-[2-(1H-indol-3-yl)ethyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)

![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)

![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)

![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)

![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)